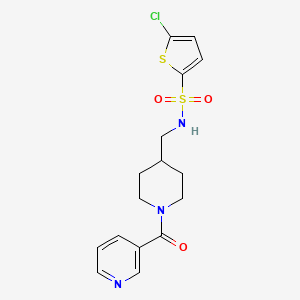

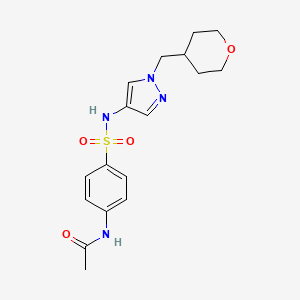

5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel antithrombotic agent . It’s an oxazolidinone derivative, a new class of potent Factor Xa (FXa) inhibitors . It has excellent in vivo antithrombotic activity and good oral bioavailability .

Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been studied . This study clarified the binding mode and the stringent requirements for high affinity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors for Ocular Hypotensive Activity

A series of sulfonamides, including compounds structurally related to 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, were prepared and evaluated for their ocular hypotensive activity, specifically targeting glaucoma models. These compounds were optimized to enhance inhibitory potency against carbonic anhydrase and to improve water solubility, aiming to minimize pigment binding in the iris for effective glaucoma treatment (Prugh et al., 1991).

Antiviral Activity of Thiophene Sulfonamides

Research into thiophene sulfonamides, including derivatives related to the mentioned compound, has shown potential antiviral activities. Specifically, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlighted their efficacy against tobacco mosaic virus, showcasing the antiviral potential of these sulfonamide compounds (Chen et al., 2010).

Cerebrovasodilatation via Selective Carbonic Anhydrase Inhibition

A specific focus on cerebrovasodilatation through the selective inhibition of carbonic anhydrase revealed that sulfonamides, structurally similar to 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide, can effectively increase cerebral blood flow without significant diuresis, offering a promising approach for conditions requiring enhanced cerebral perfusion (Barnish et al., 1981).

Cytotoxicity and Anticancer Potential

Investigations into the cytotoxicity of sulfonamides against various cancer cell lines revealed that derivatives of thiophene sulfonamide exhibit potential anticancer activities. These studies underscore the therapeutic promise of thiophene sulfonamides in oncology, highlighting their effectiveness against specific cancer cell lines (Arsenyan et al., 2016).

Design and Synthesis for 5-HT₆ Receptor Antagonism

The design and synthesis of piperidin-4-yl amino aryl sulfonamides have been explored for novel, potent, and selective antagonism of the 5-HT₆ receptor, demonstrating their potential in cognitive enhancement and neuropsychiatric disorder treatment. These findings support the versatile therapeutic applications of sulfonamides in improving cognitive functions (Nirogi et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

This compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the compound’s action is a decrease in thrombin generation, leading to a reduction in thrombin-mediated activation of coagulation and platelets . This leads to antithrombotic effects .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S2/c17-14-3-4-15(24-14)25(22,23)19-10-12-5-8-20(9-6-12)16(21)13-2-1-7-18-11-13/h1-4,7,11-12,19H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMNOKSVPWFBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-Dimethoxyphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2928226.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2928227.png)

![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)

![6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2928239.png)

![3-Cyclopropyl-1-phenacylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2928243.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)